molecular formula C16H11BrO2 B12051776 6-Bromo-3'-methylflavone

6-Bromo-3'-methylflavone

Cat. No.: B12051776
M. Wt: 315.16 g/mol
InChI Key: VNLPVWHRKKWDQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-3’-methylflavone is a synthetic flavonoid compound with the molecular formula C₁₆H₁₁BrO₂ and a molecular weight of 315.16 g/mol . It is characterized by the presence of a bromine atom at the 6th position and a methyl group at the 3’ position on the flavone backbone. Flavones are a class of flavonoids known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3’-methylflavone typically involves the bromination of 3’-methylflavone. One common method is the use of bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production of 6-Bromo-3’-methylflavone may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3’-methylflavone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding 3’-methylflavone.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).

Major Products Formed

    Oxidation: Formation of quinones or other oxidized flavone derivatives.

    Reduction: Formation of 3’-methylflavone.

    Substitution: Formation of various substituted flavone derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex flavonoid derivatives.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, such as anticancer and neuroprotective activities.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 6-Bromo-3’-methylflavone involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or modulator of certain enzymes or receptors, leading to its observed biological effects. For example, flavonoids are known to interact with ionotropic GABA receptors, potentially modulating their activity .

Comparison with Similar Compounds

Similar Compounds

    6-Bromo-4’-methylflavone: Similar structure with the bromine atom at the 6th position and a methyl group at the 4’ position.

    6-Methoxyflavone: Contains a methoxy group instead of a bromine atom at the 6th position.

    3’-Methylflavone: Lacks the bromine atom, only has a methyl group at the 3’ position.

Uniqueness

6-Bromo-3’-methylflavone is unique due to the specific positioning of the bromine and methyl groups, which can influence its chemical reactivity and biological activity. The presence of the bromine atom can enhance its potential as a synthetic intermediate and its interactions with biological targets.

Properties

Molecular Formula

C16H11BrO2

Molecular Weight

315.16 g/mol

IUPAC Name

6-bromo-2-(3-methylphenyl)chromen-4-one

InChI

InChI=1S/C16H11BrO2/c1-10-3-2-4-11(7-10)16-9-14(18)13-8-12(17)5-6-15(13)19-16/h2-9H,1H3

InChI Key

VNLPVWHRKKWDQB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.